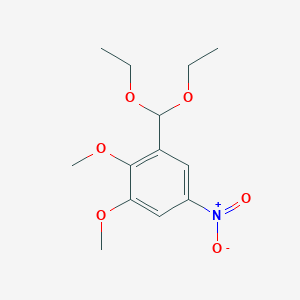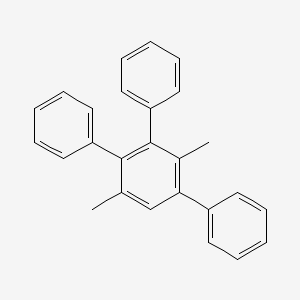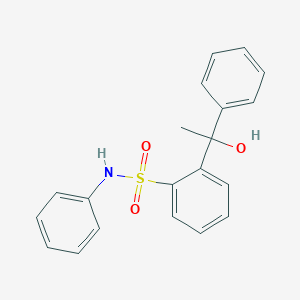![molecular formula C15H16ClNO2 B14011037 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- CAS No. 78045-31-5](/img/structure/B14011037.png)
2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[44]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- is a complex organic compound known for its unique spirocyclic structure This compound is part of the azaspiro family, characterized by a spiro-connected bicyclic system containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- typically involves a multi-step process. One common method includes the phosphine-catalyzed [3 + 2] annulation reaction of γ-substituted allenoates with succinimides . This reaction is known for its high regio- and stereoselectivity, yielding the desired spirocyclic product in moderate to high yields (up to 96%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azaspiro[4.4]nonane-1,3-dione
- 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chlorophenyl)-
- 2-Azaspiro[4.4]nonane-1,3-dione,2-(phenylmethoxy)-
Uniqueness
The uniqueness of 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the 3-chloro-4-methylphenyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
78045-31-5 |
|---|---|
Molekularformel |
C15H16ClNO2 |
Molekulargewicht |
277.74 g/mol |
IUPAC-Name |
2-(3-chloro-4-methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C15H16ClNO2/c1-10-4-5-11(8-12(10)16)17-13(18)9-15(14(17)19)6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3 |
InChI-Schlüssel |
GIPJPPNDEKICNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)

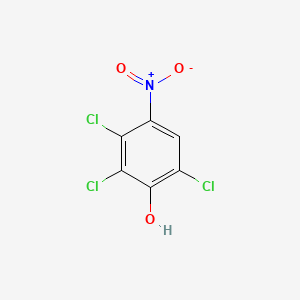
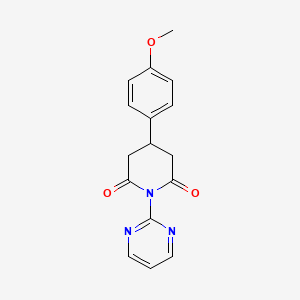
![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
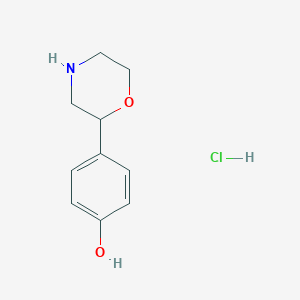
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)

